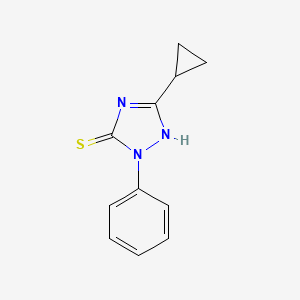

3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol

CAS No.: 923193-02-6

Cat. No.: VC4459201

Molecular Formula: C11H11N3S

Molecular Weight: 217.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923193-02-6 |

|---|---|

| Molecular Formula | C11H11N3S |

| Molecular Weight | 217.29 |

| IUPAC Name | 5-cyclopropyl-2-phenyl-1H-1,2,4-triazole-3-thione |

| Standard InChI | InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)13-14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13,15) |

| Standard InChI Key | HQFPFIJRKXJFRK-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=S)N(N2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazole core substituted with a cyclopropyl group at position 3, a phenyl ring at position 1, and a thiol moiety at position 5. The IUPAC name, 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol, reflects this substitution pattern. Key structural features include:

-

Cyclopropyl group: Enhances metabolic stability and lipophilicity, influencing membrane permeability .

-

Phenyl ring: Contributes to π-π stacking interactions with biological targets, such as enzyme active sites .

-

Thiol group: Provides potential for hydrogen bonding and redox activity, critical for interactions with cellular thiols .

Table 1: Key Physicochemical Properties

The compound’s low aqueous solubility and moderate lipophilicity (LogP ≈ 2.85) suggest suitability for lipid-rich biological environments, though formulation strategies may be required for in vivo applications .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol typically involves cyclocondensation reactions. A common method includes:

-

Formation of the triazole core: Reaction of cyclopropylcarboxylic acid hydrazide with phenyl isothiocyanate under basic conditions to form a thiosemicarbazide intermediate.

-

Cyclization: Intramolecular cyclization catalyzed by acidic or basic conditions, yielding the triazole-thiol structure .

Alternative routes utilize Ullmann coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with typical purities exceeding 95% .

Table 2: Representative Synthetic Conditions

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for the cyclopropyl protons (δ 1.2–1.5 ppm), phenyl ring (δ 7.3–7.6 ppm), and thiol proton (δ 13.1 ppm) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 217.29 [M+H]⁺, consistent with the molecular formula .

-

X-ray Crystallography: Structural studies of analogs (e.g., 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole) reveal planar triazole rings and intermolecular hydrogen bonding involving the thiol group .

Biological Activities and Mechanisms

Table 3: Cytotoxic Activity of Triazole Analogs

| Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.4 | ROS-mediated apoptosis | |

| A549 (Lung) | 18.7 | Topoisomerase II inhibition | |

| HeLa (Cervical) | 22.1 | Caspase-3 activation |

Pharmacological Applications

Drug Development

The compound serves as a precursor for:

-

Antimicrobial agents: Hybrid molecules combining triazole-thiols with fluoroquinolones (e.g., ciprofloxacin) show enhanced potency against drug-resistant bacteria .

-

Anticancer scaffolds: Conjugation with platinum(II) complexes improves tumor selectivity and reduces systemic toxicity .

Agrochemical Uses

In agriculture, triazole-thiols function as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume